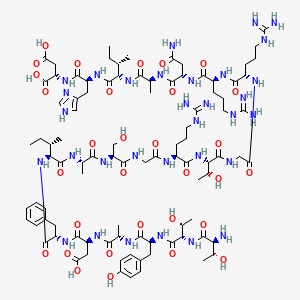
1,3-Benzenediol, 4-nitro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-nitro-, sodium salt is an organic compound with the molecular formula C6H4(OH)2NO2Na. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group and another by a sodium salt. This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 1,3-Benzenediol, 4-nitro-, sodium salt typically involves the nitration of resorcinol followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group into the benzene ring, and the subsequent neutralization converts the hydroxyl group into a sodium salt. Industrial production methods may involve large-scale nitration and neutralization processes to produce the compound in significant quantities.
Chemical Reactions Analysis
1,3-Benzenediol, 4-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzenediol, 4-nitro-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-nitro-, sodium salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
1,3-Benzenediol, 4-nitro-, sodium salt can be compared with other similar compounds, such as:
Resorcinol: The parent compound without the nitro group and sodium salt.
1,3-Benzenediol, 4-nitro-: The compound with a nitro group but without the sodium salt.
1,3-Benzenediol, 4-amino-: The compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63512-41-4 |
|---|---|
Molecular Formula |
C6H4NNaO4 |
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;5-hydroxy-2-nitrophenolate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H;/q;+1/p-1 |
InChI Key |
ICASRMAOWIPHRV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)


![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)





